molecular formula C11H11NO3 B047874 methyl 6-methoxy-1H-indole-2-carboxylate CAS No. 98081-83-5

methyl 6-methoxy-1H-indole-2-carboxylate

Cat. No. B047874
CAS RN: 98081-83-5
M. Wt: 205.21 g/mol
InChI Key: OPUUCOLVBDQWEY-UHFFFAOYSA-N
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Description

"Methyl 6-methoxy-1H-indole-2-carboxylate" belongs to a class of compounds that are rich in biological activity and are of significant interest in organic and medicinal chemistry. These compounds are known for their potential as precursors to biologically active molecules, with various synthesis methods developed for their preparation.

Synthesis Analysis

The synthesis of related methyl indole carboxylates involves esterification of commercially available methoxyindole carboxylic acids. These synthetic pathways are crucial for developing biologically active molecules, offering a foundation for novel drug discovery and development processes (Almutairi et al., 2017).

Molecular Structure Analysis

Spectroscopic methods such as FT-IR, FT-Raman, UV, 1H, and 13C NMR profiling have been employed to characterize the molecular structure of similar methyl indole carboxylates. Computational studies, including DFT methods and natural bond orbital (NBO) analysis, offer insights into the bonding, anti-bonding structures, and the reactivity of these molecules. These analyses are pivotal for understanding the electronic nature and potential reactivity pathways of these compounds (Almutairi et al., 2017).

Chemical Reactions and Properties

Methyl indole carboxylates participate in various chemical reactions, including nucleophilic substitution and bromination, leading to the formation of trisubstituted indoles and other derivatives. These reactions are essential for the functionalization and further modification of the indole core, allowing the synthesis of compounds with targeted biological activities (Yamada et al., 2009).

Physical Properties Analysis

The physical properties, including melting points, solubilities, and crystal structures of similar methyl indole derivatives, have been studied using X-ray crystallography and other techniques. These properties are influenced by the planarity of the molecule and the types of intermolecular interactions, such as hydrogen bonding and π-stacking, within the crystal lattice (Furuya et al., 2018).

Chemical Properties Analysis

The chemical properties of methyl indole carboxylates, including their reactivity in oxidative heterocyclization, heteroatom incorporation, and condensation reactions, have been explored. These studies provide valuable information on the versatility of these compounds in synthesizing a wide range of heterocyclic derivatives with potential biological activities (Velikorodov et al., 2016).

Scientific Research Applications

  • Antifungal Metabolite Production

    • Field : Microbiology
    • Application : The compound is produced by Bacillus toyonensis and exhibits antifungal activity against Candida albicans and Aspergillus niger .
    • Method : The production of the antifungal metabolite was optimized using response surface methodology (RSM) with a face-centered central composite design, considering nutritional and environmental variables .
    • Results : The optimal conditions for production were starch (5 g/L), peptone (5 g/L), agitation rate of 150 rpm, pH 6, and 40 °C temperature. A confirmatory experiment validated the accuracy of the optimization process, resulting in an approximately 3.49-fold increase in production .
  • Dye Production

    • Field : Biochemistry
    • Application : The compound is suitable for use in the production of dyes by Escherichia coli expressing naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO) .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

Methyl 6-methoxy-1H-indole-2-carboxylate can cause skin and eye irritation. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

methyl 6-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-8-4-3-7-5-10(11(13)15-2)12-9(7)6-8/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUUCOLVBDQWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350812
Record name methyl 6-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-methoxy-1H-indole-2-carboxylate

CAS RN

98081-83-5
Record name methyl 6-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl-6-methoxy-2-indolecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Toluene (185 ml) is added to methyl 4-methoxy-α-azidocinnamate (PREPARATION 61, 7.73 g) and the reaction is brought to reflux and maintained at reflux for 3 hr. Then the reaction is concentrated under reduced pressure and triturated with hexane. The solids are filtered and dried under reduced pressure to give the title indole, HRMS Calcd. for C11H11NO3 : 205.0739, found: 205.0736; NMR (300 MHz, CDCl3) 8.75, 7.47, 7.11, 6.76-6.73, 3.86, and 3.79 δ.
Quantity
7.73 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
L Khurana, HI Ali, T Olszewska, KH Ahn… - Journal of medicinal …, 2014 - ACS Publications
… The title compound was prepared by acylation of methyl 6-methoxy-1H-indole-2-carboxylate 17c (1.5 g, 7.31 mmol) with acetyl chloride (0.67 mL, 9.50 mmol) according to the general …
Number of citations: 55 pubs.acs.org
G De Martino, MC Edler, G La Regina… - Journal of medicinal …, 2006 - ACS Publications
… Methyl 6-methoxy-3-(phenylthio)-1H-indole-2-carboxylate (28) was synthesized as 12 using methyl 6-methoxy-1H-indole-2-carboxylate and N-(phenylthio)succinimide. Yield 5%, mp …
Number of citations: 420 pubs.acs.org
N Ranasinghe - 2014 - scholar.archive.org
In recent years, modern technology such as microwave irradiation and continuous flow processes have emerged as valuable tools in chemical and pharmaceutical industry, facilitating …
Number of citations: 2 scholar.archive.org
A Putey, G Fournet, O Lozach, L Perrin, L Meijer… - European Journal of …, 2014 - Elsevier
New series of 2,3,4,5-tetrahydro[1,4]diazepino[1,2-a]indol-1-ones and 3,4,5,10-tetrahydro-2H-diazepino[3,4-b]indol-1-ones have been synthesized through an iodolactonisation/lactone-…
Number of citations: 20 www.sciencedirect.com
AV Jerezano, EM Labarrios, FE Jiménez… - Arkivoc, 2014 - arkat-usa.org
The synthesis of 2-carbonylindoles was achieved via a iodine-mediated cyclization of the corresponding enaminone precursors, which were formed by reaction of the α-…
Number of citations: 5 www.arkat-usa.org
A Putey, L Joucla, L Picot, T Besson, B Joseph - Tetrahedron, 2007 - Elsevier
… available ethyl-1H-indole-2-carboxylate 1a, methyl 4-methoxy-1H-indole-2-carboxylate 1b, ethyl 5-methoxy-1H-indole-2-carboxylate 1c, and methyl 6-methoxy-1H-indole-2-carboxylate …
Number of citations: 60 www.sciencedirect.com

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